molecular formula C9H17N B2860059 Spiro[4.4]nonan-1-amine CAS No. 20440-71-5

Spiro[4.4]nonan-1-amine

Cat. No. B2860059
CAS RN: 20440-71-5
M. Wt: 139.242
InChI Key: OHSZGDISGPXXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.4]nonan-1-amine is a chemical compound with the IUPAC name spiro [4.4]non-1-ylamine . It has a molecular weight of 139.24 . The compound is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed radical cross-coupling reaction . A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2 . The structure data file (SDF/MOL File) of (1R)-spiro[4.4]nonan-1-amine is available for download, which contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.24 . It is a liquid at room temperature .

Scientific Research Applications

Organosolubility and Optical Transparency of Novel Polyimides

Research by Zhang et al. (2010) introduced novel polyimides derived from a spiro compound, demonstrating significant organosolubility and optical transparency. These polyimides were synthesized from a diamine with various aromatic tetracarboxylic dianhydrides, showing potential for creating transparent, flexible films with low moisture absorption and dielectric constants, alongside excellent thermal stability Zhang et al., 2010.

Catalysis in Organic Synthesis

Ramachary et al. (2004) demonstrated the use of amino acids and amines, including spiro compounds, in catalyzing hetero-domino reactions for the synthesis of highly substituted symmetrical and nonsymmetrical spiro compounds. This methodology offered a diastereoselective approach to creating complex organic molecules, showcasing the versatility of spiro compounds in organic synthesis Ramachary et al., 2004.

Antiviral Activity of Spiro[piperidine-2,2'-adamantane]

Fytas et al. (2010) explored the anti-influenza A virus activity of spiro compounds, highlighting the potential therapeutic applications of these compounds in treating viral infections. The study found that certain diamino derivatives exhibited activity against influenza A H3N2 virus, although less potent than traditional treatments Fytas et al., 2010.

Early Detection of Steel Corrosion

Augustyniak et al. (2009) utilized a spiro compound as a smart indicator in epoxy-based coatings for the early detection of steel corrosion. This innovative application allows for the "turn-on" fluorescence in the presence of corrosion, offering a nondestructive method to signal maintenance needs before serious metal damage occurs Augustyniak et al., 2009.

Discovery of Cebranopadol

Schunk et al. (2014) reported the optimization of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine compounds leading to cebranopadol, a potent analgesic NOP and opioid receptor agonist currently in clinical development for treating severe chronic pain. This discovery underlines the potential of spiro compounds in developing new pharmacotherapies Schunk et al., 2014.

Safety and Hazards

The safety information for spiro[4.4]nonan-1-amine includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

The primary targets of Spiro[4Some studies suggest that it may interact with nicotinic acetylcholine receptors (nachr), particularly the α7 subtype .

Mode of Action

The exact mode of action of Spiro[4It is suggested that the compound may bind to nAChRs, potentially leading to changes in ion channel permeability and neuronal excitability . Further research is needed to elucidate the precise interactions between Spiro[4.4]nonan-1-amine and its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its potential interaction with nAChRs, it may influence cholinergic signaling pathways. These pathways play crucial roles in various physiological processes, including neurotransmission, muscle contraction, and memory formation .

Pharmacokinetics

The pharmacokinetic properties of Spiro[4Its molecular weight is 139.24 , which suggests that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of Spiro[4Some studies suggest that it may have analgesic effects, possibly due to its interaction with nAChRs

properties

IUPAC Name

spiro[4.4]nonan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSZGDISGPXXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20440-71-5
Record name spiro[4.4]nonan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.